molecular formula C23H29N3O2 B6006424 N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6006424
M. Wt: 379.5 g/mol
InChI Key: BRMNTWHJTNNVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as Bepotastine Besilate, which is an antihistamine drug used for the treatment of allergic rhinitis and urticaria. However,

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it is believed to work by blocking the H1 histamine receptor, which is responsible for the allergic response. This compound also has anti-inflammatory properties, which further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound also inhibits the release of histamine from mast cells, which is responsible for the allergic response.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments are its potent antihistamine and anti-inflammatory properties, which make it useful in the study of various allergic and inflammatory diseases. However, the limitations of using this compound in lab experiments are its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One such direction is the development of new drugs based on this compound for the treatment of various allergic and inflammatory diseases. Another direction is the study of the potential toxicity and safety of this compound in humans. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases can also be explored.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of benzylamine, ethyl chloroacetate, 2-methylbenzyl chloride, and piperazine in the presence of a base. The reaction yields a white crystalline solid, which can be further purified through recrystallization.

Scientific Research Applications

N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has shown potential application in various scientific research fields. One such application is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Studies have shown that this compound has potent antihistamine and anti-inflammatory properties, which can be useful in the treatment of various allergic and inflammatory diseases.

properties

IUPAC Name

N-benzyl-N-ethyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-25(16-19-10-5-4-6-11-19)22(27)15-21-23(28)24-13-14-26(21)17-20-12-8-7-9-18(20)2/h4-12,21H,3,13-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMNTWHJTNNVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

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